3-(4-Fluorophenyl)bicyclo[1.1.1]pentan-1-amine hydrochloride
CAS No.:
Cat. No.: VC13808555
Molecular Formula: C11H13ClFN
Molecular Weight: 213.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13ClFN |
|---|---|
| Molecular Weight | 213.68 g/mol |
| IUPAC Name | 3-(4-fluorophenyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C11H12FN.ClH/c12-9-3-1-8(2-4-9)10-5-11(13,6-10)7-10;/h1-4H,5-7,13H2;1H |
| Standard InChI Key | HJPFAKPNPWLEEA-UHFFFAOYSA-N |
| SMILES | C1C2(CC1(C2)N)C3=CC=C(C=C3)F.Cl |
| Canonical SMILES | C1C2(CC1(C2)N)C3=CC=C(C=C3)F.Cl |
Introduction
Chemical Identity and Structural Features
Molecular and Stereochemical Properties
The compound’s IUPAC name, 3-(4-fluorophenyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride, reflects its bicyclic scaffold, which consists of three fused cyclopropane rings . The 4-fluorophenyl group is attached to one bridgehead carbon, while the amine group occupies the opposing bridgehead position. The hydrochloride salt enhances stability and solubility, critical for handling in laboratory settings . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₃ClFN | |
| Molecular Weight | 213.68 g/mol | |
| SMILES | C1C2(CC1(C2)N)C3=CC=C(C=C3)F.Cl | |
| InChIKey | HJPFAKPNPWLEEA-UHFFFAOYSA-N | |
| PubChem CID (Parent) | 91933801 |
The bicyclo[1.1.1]pentane core imposes significant steric strain, a feature exploited in medicinal chemistry to mimic para-substituted benzene rings while improving metabolic stability . Quantum mechanical calculations suggest that the fluorine atom’s electronegativity modulates the aromatic ring’s electron density, influencing binding interactions in biological systems .
Synthesis and Scalable Production
Synthetic Routes
The synthesis of 3-(4-fluorophenyl)bicyclo[1.1.1]pentan-1-amine hydrochloride proceeds via a multi-step strategy:
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BCP Core Formation: [1.1.1]Propellane undergoes radical-mediated strain-release reactions with iodobenzene derivatives to install the 4-fluorophenyl group .
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Amination: The intermediate is treated with ammonia or an amine source under photochemical conditions, leveraging the BCP’s high reactivity .
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Salt Formation: The free amine is protonated with hydrochloric acid to yield the hydrochloride salt .
A recent advance by researchers demonstrates the use of continuous-flow photochemistry to scale this synthesis to kilogram quantities, achieving >90% purity without chromatography . This method eliminates catalysts and initiators, reducing production costs and waste .
Analytical Validation
Critical quality control metrics include:
Applications in Medicinal Chemistry
Bioisosteric Replacement
The compound serves as a bioisostere for para-substituted benzene rings, addressing challenges like metabolic instability and poor solubility . For example, replacing a benzene ring in a kinase inhibitor with the BCP core improved in vitro half-life by 40% while maintaining potency .
Structure-Activity Relationship (SAR) Studies
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Rigidity: The BCP scaffold restricts conformational flexibility, enhancing target selectivity .
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Fluorine Effects: The 4-fluorophenyl group modulates lipophilicity (clogP ≈ 2.1) and engages in halogen bonding with proteins .
Future Directions
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Toxicological Profiling: Acute and chronic toxicity studies in model organisms.
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Formulation Development: Co-crystals or prodrugs to enhance oral bioavailability.
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Target Identification: Screening against orphan GPCRs and ion channels.
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